molecular formula C12H13N3OS B12117014 2-(1-Piperazinylcarbonyl)benzothiazole

2-(1-Piperazinylcarbonyl)benzothiazole

Cat. No.: B12117014
M. Wt: 247.32 g/mol
InChI Key: ORQCNRXLQQHIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Piperazinylcarbonyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and antipsychotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinylcarbonyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with piperazine derivatives. One common method includes the reaction of 2-aminobenzenethiol with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts and solvent-free conditions. The process typically involves large-scale condensation reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinylcarbonyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different pharmacological activities depending on the substituents introduced .

Scientific Research Applications

2-(1-Piperazinylcarbonyl)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Piperazinylcarbonyl)benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors in the brain. This interaction can modulate neurotransmitter activity, leading to potential antipsychotic effects. Additionally, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzyme functions, disrupting essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Piperazinylcarbonyl)benzothiazole is unique due to the presence of both the piperazine and benzothiazole moieties, which contribute to its diverse pharmacological activities. The carbonyl group further enhances its reactivity and potential for forming various derivatives with distinct biological properties .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1,3-benzothiazol-2-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C12H13N3OS/c16-12(15-7-5-13-6-8-15)11-14-9-3-1-2-4-10(9)17-11/h1-4,13H,5-8H2

InChI Key

ORQCNRXLQQHIIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.